molecular formula C20H41B B1661939 1-Bromo-3,7,11,15-tetramethylhexadecane CAS No. 2791-57-3

1-Bromo-3,7,11,15-tetramethylhexadecane

Cat. No.: B1661939
CAS No.: 2791-57-3
M. Wt: 361.4 g/mol
InChI Key: DNKBEUKCVDMKFH-UHFFFAOYSA-N
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Description

1-Bromo-3,7,11,15-tetramethylhexadecane, more commonly known as Phytanyl Bromide, is a high-purity branched-chain alkyl bromide serving as a versatile intermediate in advanced organic and medicinal chemistry research. With a defined molecular structure of C20H41Br and a molecular weight of 361.45 g/mol, this compound is characterized as a colorless to yellow clear liquid . Its specific physical properties, including a boiling point of 156 °C at 0.1 mmHg and a specific gravity of 0.97, make it suitable for various synthetic procedures . This alkyl halide is particularly valued for its application in the synthesis of complex organic molecules, where it acts as a key precursor for introducing the phytanyl group. The compound is offered at a purity of >95.0% (GC), with its structure confirmed by NMR spectroscopy, ensuring reliability and consistency in experimental results . It is recommended to store this product in a cool, dark place, ideally at temperatures below 15°C . This compound is intended for research applications only and is strictly not approved for personal, medicinal, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,7,11,15-tetramethylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKBEUKCVDMKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445234
Record name Phytanyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2791-57-3
Record name Phytanyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 3,7,11,15 Tetramethylhexadecane

Precursor Compounds for Stereoselective Synthesis

The stereochemistry of the final product is largely determined by the stereochemistry of the precursor alcohol. Therefore, the selection and preparation of the starting material are crucial steps in the synthesis of specific stereoisomers of 1-Bromo-3,7,11,15-tetramethylhexadecane.

Derivatization from 3,7,11,15-Tetramethylhexadecan-1-ol (Dihydrophytol/Phytanol)

The most direct precursor to this compound is 3,7,11,15-Tetramethylhexadecan-1-ol, also known as dihydrophytol (B1222839) or phytanol. This saturated long-chain alcohol provides the necessary carbon skeleton, and the synthesis of the target bromide is achieved through the conversion of the primary alcohol functional group to a bromine atom.

This transformation is a standard functional group interconversion in organic synthesis. The hydroxyl group is a poor leaving group, and thus it must be activated before it can be displaced by a bromide nucleophile. Various reagents and methods have been developed to facilitate this conversion efficiently.

Intermediacy of Phytol (B49457) and Isophytol (B1199701) in Synthetic Routes

Phytol, a naturally occurring branched-chain unsaturated alcohol, and its isomer, isophytol, serve as key intermediates in the synthesis of dihydrophytol. Phytol is commercially available as a mixture of (E) and (Z) isomers. The double bond in phytol can be reduced to a single bond through catalytic hydrogenation to yield dihydrophytol. This process is a common and high-yielding reaction in organic synthesis.

Isophytol, or 3,7,11,15-tetramethylhexadec-1-en-3-ol, is another important precursor, particularly in industrial syntheses. It can be synthesized from smaller building blocks and is a key intermediate in the production of vitamins E and K1. wikipedia.org Similar to phytol, the double bond in isophytol can be hydrogenated to afford dihydrophytol, which can then be carried forward to the target brominated compound. The use of phytol and isophytol as starting materials highlights the connection between natural product chemistry and the synthesis of complex aliphatic compounds.

Bromination Strategies and Mechanistic Insights

The conversion of the primary alcohol, dihydrophytol, to this compound is a critical step that requires a reliable and high-yielding bromination method.

N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (PPh3) mediated Bromination

A widely used and effective method for the bromination of primary alcohols is the Appel reaction, which utilizes a combination of a halogenating agent and triphenylphosphine. In the case of synthesizing this compound, N-Bromosuccinimide (NBS) and triphenylphosphine (PPh3) are the reagents of choice. chemicalbook.com

The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate. Triphenylphosphine reacts with NBS to generate a bromophosphonium species. The alcohol then attacks the phosphorus atom, displacing the succinimide (B58015) anion and forming an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an SN2 fashion, leading to the desired alkyl bromide and triphenylphosphine oxide as a byproduct. commonorganicchemistry.comorganic-chemistry.org This mechanism results in the inversion of stereochemistry at the carbon center if it is chiral.

Optimization of Reaction Conditions and Solvent Systems (e.g., Dichloromethane)

The efficiency of the NBS/PPh3 mediated bromination is highly dependent on the reaction conditions. Dichloromethane (CH2Cl2) is a commonly used solvent for this transformation as it is relatively non-polar and effectively dissolves the reactants. chemicalbook.com

The reaction is typically carried out at reduced temperatures, starting at 0°C, to control the initial exothermic reaction between NBS and PPh3. The temperature is then allowed to rise to room temperature, and the reaction is stirred for an extended period, often overnight, to ensure complete conversion. chemicalbook.com The use of anhydrous conditions is crucial to prevent the hydrolysis of the reactive intermediates and to maximize the yield of the desired product. uzhnu.edu.ua

Table 1: Representative Reaction Conditions for the Bromination of Dihydrophytol

ParameterCondition
Reagents N-Bromosuccinimide (NBS), Triphenylphosphine (PPh3)
Substrate 3,7,11,15-Tetramethylhexadecan-1-ol (Dihydrophytol)
Solvent Dichloromethane (CH2Cl2)
Temperature 0°C to room temperature
Reaction Time Approximately 18 hours

Yield Enhancement and Purity Considerations in Large-Scale Synthesis

For large-scale synthesis, achieving a high yield and purity of the final product is of paramount importance. The NBS and PPh3 mediated bromination of dihydrophytol has been reported to proceed in high yield, with one instance citing a 97% yield. chemicalbook.com

To ensure such high yields, the purity of the starting materials, including the recrystallization of NBS and triphenylphosphine, is essential. uzhnu.edu.ua After the reaction is complete, the crude product is typically purified to remove the triphenylphosphine oxide byproduct and any unreacted starting materials. A common purification method is column chromatography on silica (B1680970) gel. chemicalbook.com The choice of eluent is critical to effectively separate the non-polar product from the more polar impurities. The successful removal of triphenylphosphine oxide is a key consideration in the purification process, especially in large-scale preparations where its removal can be challenging.

Stereochemical Control in Synthesis

The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity of its derivatives can be highly dependent on the spatial arrangement of the methyl groups at the chiral centers, primarily at positions 7 and 11.

Impact of Starting Material Stereochemistry on Product Configuration

The stereochemical purity of the final product, this compound, is directly contingent on the stereochemical purity of the starting alcohol. If a racemic or diastereomeric mixture of 3,7,11,15-tetramethylhexadecan-1-ol is used as the starting material, the resulting this compound will also be a corresponding mixture of stereoisomers.

For instance, natural phytol is a mixture of stereoisomers. If this is used to produce dihydrophytol without separation of the isomers, the subsequent bromination will yield a mixture of stereoisomers of this compound. Therefore, to obtain a specific stereoisomer, such as the (7R,11R) configuration, it is imperative to begin with a stereochemically pure starting material. The synthesis of such optically active precursors, like (7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol, has been a subject of extensive research.

Derivatization and Synthetic Utility of 1 Bromo 3,7,11,15 Tetramethylhexadecane

Formation of Organometallic Reagents

The chemical reactivity of 1-Bromo-3,7,11,15-tetramethylhexadecane is dominated by the carbon-bromine bond, which allows for the formation of highly reactive organometallic species. These reagents are fundamental in synthetic organic chemistry for the creation of new carbon-carbon bonds.

A primary application of this compound is in the generation of its corresponding Grignard reagent, 3,7,11,15-tetramethylhexadecyl-1-magnesium bromide. This is achieved by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. masterorganicchemistry.com

General Reaction for Grignard Reagent Formation:

Where R = 3,7,11,15-tetramethylhexadecyl and X = Br

The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of the corresponding alkane, 2,6,10,14-tetramethylhexadecane (phytane). libretexts.orgchemguide.co.uk

3,7,11,15-Tetramethylhexadecyl-1-magnesium bromide is a potent nucleophile and a strong base. Its primary utility lies in its reaction with various electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org This reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular skeletons.

When reacted with aldehydes or ketones, the phytanyl Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond and, after an acidic workup, yielding an alcohol. libretexts.orgchemguide.co.uk The class of alcohol produced depends on the starting carbonyl compound:

Formaldehyde yields a primary alcohol.

Other aldehydes yield secondary alcohols.

Ketones yield tertiary alcohols. libretexts.org

This reactivity allows for the introduction of the bulky and highly branched 3,7,11,15-tetramethylhexadecyl group into a variety of molecular structures.

Starting Carbonyl CompoundProduct after Reaction with Phytanyl Grignard and Acidic Workup
Formaldehyde3,7,11,15-Tetramethylhexadecan-1-ol
Aldehyde (R-CHO)1-Substituted-3,7,11,15-tetramethylhexadecan-1-ol
Ketone (R-CO-R')1,1-Disubstituted-3,7,11,15-tetramethylhexadecan-1-ol

Synthesis of Complex Lipid Architectures

The unique branched structure of the phytanyl chain is a key component of the membrane lipids of archaea, single-celled organisms known for their ability to thrive in extreme environments. This compound serves as a crucial synthetic precursor for creating biomimetic lipids that mimic these natural structures.

Archaea-inspired lipids are of significant interest for creating highly stable liposomes and membranes for applications in drug delivery and as model systems for studying membrane biophysics. escholarship.orgmdpi.com The ether linkages and the branched phytanyl chains of archaeal lipids contribute to their remarkable stability against high temperatures, extreme pH, and oxidative stress. nih.gov

This compound is the primary source of the phytanyl chains in the chemical synthesis of these archaea-inspired lipids. researchgate.net By incorporating the phytanyl group into synthetic lipids, researchers can create vesicles, known as archaeosomes, with enhanced stability and lower permeability compared to conventional liposomes made from fatty acid-based lipids. escholarship.orgmdpi.com

A fundamental core structure of many archaeal membrane lipids is 2,3-di-O-phytanyl-sn-glycerol, also known as archaeol. wikipedia.org The synthesis of this and its derivatives relies on the etherification of a glycerol (B35011) backbone with two phytanyl chains, for which this compound is the key alkylating agent.

The synthesis typically involves the reaction of a protected glycerol derivative with phytanyl bromide in the presence of a base to form the stable ether linkages. For instance, a key step in the synthesis of a 2,3-di-O-phytanyl-1-O-glucopyranosyl-sn-glycerol derivative involves the coupling of phytanyl bromide with a protected threitol molecule. escholarship.org This demonstrates the direct use of phytanyl bromide in constructing the diphytanylglycerol diether core. nih.gov

Key Features of Phytanyl-Containing Lipids:

FeatureDescriptionSignificance
Phytanyl Chains C20 isoprenoid hydrocarbon chains with methyl branches.The branching disrupts tight packing, maintaining membrane fluidity over a wide range of temperatures.
Ether Linkages The phytanyl chains are linked to the glycerol backbone via ether bonds.Ether bonds are more chemically stable to hydrolysis than the ester bonds found in bacterial and eukaryotic lipids.
Stereochemistry The phytanyl groups are attached to the sn-2 and sn-3 positions of the glycerol backbone.This is a defining characteristic of archaeal lipids.

Role in the Synthesis of Advanced Materials

While this compound is a well-established precursor in the synthesis of complex lipids for biomimetic applications, its role in the synthesis of other advanced materials, such as polymers or functional materials outside the lipid domain, is not well-documented in publicly available scientific literature. Alkyl halides, in general, are used in the synthesis of various materials, including polymers. researchgate.net However, specific applications of this long, branched alkyl bromide in materials science beyond lipid and membrane chemistry are not readily found. Its primary utility appears to be leveraging its unique phytanyl structure for biological and biomimetic purposes.

Precursor for Side Chains in Discotic Liquid Crystalline Compounds

Discotic liquid crystals are a class of materials known for their ability to self-assemble into ordered columnar structures, making them promising for applications as one-dimensional organic semiconductors. researchgate.net These molecules typically consist of a flat, aromatic core surrounded by multiple flexible peripheral alkyl chains. researchgate.net The length and branching of these side chains are critical factors in determining the mesophase properties, such as the phase transition temperatures and the stability of the columnar packing. researchgate.net While the incorporation of long, flexible chains is a fundamental aspect of designing these materials, specific examples detailing the use of the 3,7,11,15-tetramethylhexadecanyl (phytanyl) chain derived from this compound in the synthesis of triphenylene-based or other common discotic liquid crystal cores are not prominently featured in broadly available scientific literature. The general synthetic strategies typically involve the attachment of simpler, linear alkyl chains via ether or ester linkages to a polyhydroxylated aromatic core. researchgate.net

Analogous Phosphono Derivatives in Organic Semiconductor Development

Phosphonic acids and their ester derivatives (phosphonates) are a versatile class of compounds with applications in materials science, including the development of proton conductors and metal-organic frameworks (MOFs). chemrxiv.orgmdpi.com The synthesis of phosphonates can be achieved through several methods, most notably the Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org This would, in principle, allow for the conversion of this compound into its corresponding phosphonate (B1237965) derivative. While phosphonate-containing organic materials are explored for various electronic applications, there is no specific information available in the searched literature detailing the synthesis of 3,7,11,15-tetramethylhexadecylphosphonic acid or its esters from the bromo-precursor for the explicit purpose of organic semiconductor development.

Utility in Natural Product Synthesis

Intermediacy in the Synthesis of Vitamin K1 Analogues

This compound, commonly referred to as phytyl bromide in this context, is a crucial intermediate in the industrial and laboratory synthesis of Vitamin K1 (phylloquinone). Vitamin K1 consists of a 2-methyl-1,4-naphthoquinone core attached to a C20 phytyl side chain. The primary synthetic challenge is the stereoselective coupling of this lipophilic side chain to the naphthoquinone ring.

Several synthetic strategies have been developed to achieve this coupling:

Friedel-Crafts Alkylation: This is a common method where menadione (B1676200) (2-methyl-1,4-naphthoquinone) or a protected derivative is alkylated with a phytyl source, such as phytyl bromide or phytol (B49457), in the presence of a Lewis acid catalyst like BF₃·OEt₂.

Coupling with Organometallic Reagents: More advanced methods utilize organometallic chemistry to control regioselectivity and stereochemistry. For instance, phytyl bromide can be used in Stille cross-coupling reactions by first converting it to a phytyl trimethylstannane (B102407) derivative. nih.gov This organostannane is then coupled with a protected and functionalized naphthoquinone ring. nih.gov

Auxiliary-Directed Synthesis: A Diels-Alder approach can be used to temporarily modify the naphthoquinone ring, activating a specific position for alkylation. In this method, menadione reacts with cyclopentadiene (B3395910) to form an adduct. This adduct can be deprotonated and then alkylated with phytyl bromide. A subsequent retro-Diels-Alder reaction removes the cyclopentadiene auxiliary to yield Vitamin K1. nih.gov

Below is a table summarizing various synthetic methods employing phytyl bromide or a direct precursor for Vitamin K1 synthesis.

Precursor 1Precursor 2Key Reagents/CatalystsSynthetic MethodProductRef.
Protected 2-bromomenadiolPhytyl bromidet-BuLi, Trimethyltin chloride, ZnCl₂, PCCStille Cross-CouplingVitamin K1 nih.gov
Menadione-cyclopentadiene adductPhytyl bromidePotassium t-butoxide, Heat (for retro-Diels-Alder)Auxiliary-Directed AlkylationVitamin K1 nih.gov
Menadiol diacetatePhytyl bromide (forms π-allyl complex)Ni(CO)₄π-Allylnickel ChemistryAlkylated Vitamin K1 precursor nih.gov

Relationship to α-Tocopherol (Vitamin E) Synthesis Pathways

The synthesis of α-tocopherol, the most biologically active form of Vitamin E, relies heavily on the C20 isoprenoid chain provided by phytol or its derivatives. This compound is a direct derivative of phytol and serves as an activated form of the phytyl side chain for coupling reactions.

The most prevalent industrial synthesis of (all-rac)-α-tocopherol involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with a phytyl chain precursor. This reaction is a type of Friedel-Crafts alkylation. While isophytol (B1199701) is often used directly, the pathway can proceed via the phytyl halide. The key step is the attachment of the C20 chain to the aromatic ring of TMHQ, followed by cyclization to form the characteristic chromanol ring of tocopherol.

The general synthetic approach is summarized below:

Preparation of the Phytyl Synthon: Phytol, often obtained from natural sources or synthesized, is converted into a more reactive electrophile. This can be phytyl bromide or the allylic cation generated in situ from phytol or isophytol under acidic conditions.

Condensation: The phytyl synthon is reacted with trimethylhydroquinone (TMHQ) in the presence of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) and often a Brønsted acid co-catalyst (e.g., HCl). nih.govresearchgate.net

Cyclization: The alkylation of the hydroquinone (B1673460) ring is followed by an intramolecular cyclization (ether formation) to yield the final α-tocopherol structure.

The use of different catalysts and solvent systems has been optimized to maximize the yield and purity of the final product. nih.gov

Aromatic CorePhytyl SourceKey Reagents/CatalystsReaction TypeProductRef.
Trimethylhydroquinone (TMHQ)Isophytol / Phytol (can proceed via phytyl halide intermediate)ZnCl₂ / HCl, BF₃·OEt₂Friedel-Crafts Alkylation / Condensation(all-rac)-α-Tocopherol nih.govresearchgate.net

Connection to Squalane (B1681988) Analogues and Related Isoprenoids

Isoprenoids are a vast class of natural products built from C5 isoprene (B109036) units. This compound is a C20 diterpenoid derivative, whereas squalane is a C30 triterpenoid. In biosynthesis, these molecules are constructed from common precursors (IPP and DMAPP) and elongated by specific enzymes. nih.gov Squalane itself is formed by the head-to-head dimerization of two C15 farnesyl pyrophosphate (FPP) molecules.

From a synthetic chemistry perspective, using a C20 compound like phytyl bromide to construct a C30 squalane analogue is not a straightforward or common strategy. It would require complex carbon-carbon bond formations to add a C10 unit and then dimerize or perform other modifications. The literature primarily discusses the synthesis of squalane analogues through other routes, such as the semi-synthesis from fermentation-derived farnesene (B8742651) (a C15 precursor), which can be dimerized to form squalene (B77637) and then hydrogenated. nih.govgoogle.com While biotechnological methods are being explored to create novel isoprenoid skeletons by engineering metabolic pathways, these methods rely on enzymatic synthesis from basic precursors rather than the chemical conversion of a C20 bromoalkane. nih.govku.dk

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Analysis of the Branched Hydrocarbon Chain

Spectroscopic methods are indispensable for probing the molecular structure of 1-Bromo-3,7,11,15-tetramethylhexadecane, providing detailed information about its atomic composition and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms present in the molecule. For this compound, the spectrum is characterized by a series of signals corresponding to the numerous methyl and methylene (B1212753) protons along the branched chain. A key diagnostic signal is the multiplet for the two protons on the carbon atom bonded to the bromine, which appears further downfield due to the electronegative effect of the bromine atom. chemicalbook.com

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
3.37-3.47Multiplet2HProtons on the carbon adjacent to bromine (-CH₂Br)
1.06-1.66Multiplet24HProtons of the methylene and methine groups in the hydrocarbon backbone
0.85-0.90Multiplet15HProtons of the terminal methyl groups

Data obtained in CDCl₃ solvent. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The spectrum would show a distinct signal for the carbon atom directly attached to the bromine atom, shifted downfield to approximately 34-40 ppm. The numerous other signals in the aliphatic region (approx. 10-40 ppm) correspond to the methyl, methylene, and methine carbons of the tetramethylhexadecane backbone.

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₂₀H₄₁Br. guidechem.com A crucial feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity. This isotopic signature is definitive for a molecule containing a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The observed peaks at m/z 360 and 362 correspond to the molecular ions [C₂₀H₄₁⁷⁹Br]⁺ and [C₂₀H₄₁⁸¹Br]⁺, respectively, confirming the molecular weight and the presence of one bromine atom. chemicalbook.com

Ionm/z (mass-to-charge ratio)Significance
[M]⁺360Molecular ion with ⁷⁹Br isotope
[M+2]⁺362Molecular ion with ⁸¹Br isotope

This characteristic M/M+2 pattern confirms the presence of a single bromine atom. chemicalbook.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by absorptions characteristic of a long-chain alkane. The presence of the carbon-bromine bond is also confirmed by a characteristic absorption in the fingerprint region of the spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-2960C-H stretchAlkane (CH₂, CH₃)
1465C-H bendAlkane (CH₂)
1375C-H bendAlkane (CH₃)
550-650C-Br stretchBromoalkane

Chromatographic Separation Techniques for Purity Assessment

Chromatographic methods are essential for both the purification of this compound after synthesis and for the assessment of its final purity.

Gas chromatography (GC) is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and passed through a column. The components separate based on their boiling points and interactions with the column's stationary phase. For a high-purity sample of this compound, the resulting chromatogram would show a single, prominent peak. Commercial suppliers often use this method to certify the purity of the compound, with purities typically exceeding 95.0%. tcichemicals.com

Following its chemical synthesis, this compound often requires purification to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a highly effective technique for this purpose. A common strategy involves using silica (B1680970) gel as the polar stationary phase and a non-polar solvent, such as hexanes, as the mobile phase (eluent). chemicalbook.com In this setup, the relatively non-polar product, this compound, has a weak affinity for the polar silica gel and elutes quickly from the column with the non-polar solvent. chemicalbook.com More polar impurities, such as any residual alcohol starting material (3,7,11,15-tetramethylhexadecan-1-ol), interact more strongly with the silica gel and are retained on the column, allowing for an efficient separation. chemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a chemical compound. This analytical method provides the mass percentages of the constituent elements, which can then be compared against theoretically calculated values derived from the compound's molecular formula. This comparison serves as a crucial verification step to confirm the purity and identity of a synthesized or isolated compound. In the case of this compound, elemental analysis is utilized to validate the presence and relative abundance of carbon, hydrogen, and bromine.

The molecular formula for this compound is C₂₀H₄₁Br. guidechem.comguidechem.com Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and bromine (79.904 g/mol ), the theoretical elemental composition can be calculated.

Research findings have reported the experimental results of elemental analysis for this compound. One analysis reported the following values: Carbon (C) at 66.86%, Hydrogen (H) at 11.28%, and Bromine (Br) at 22.21%. chemicalbook.com These experimentally determined values show a close correlation with the theoretically calculated percentages, thereby confirming the elemental composition of the compound.

The data below presents a comparison between the calculated (theoretical) and the found (experimental) elemental analysis values for this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01120240.2266.46
Hydrogen (H)1.0084141.32811.43
Bromine (Br)79.904179.90422.11
Total 361.452 100.00

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical Percentage (%)Experimental Percentage (%) chemicalbook.com
Carbon (C)66.4666.86
Hydrogen (H)11.4311.28
Bromine (Br)22.1122.21

Future Research Directions and Theoretical Considerations

Computational Chemistry and Molecular Modeling Studies

Computational approaches are poised to provide profound insights into the behavior of 1-Bromo-3,7,11,15-tetramethylhexadecane, guiding experimental work and accelerating discovery.

While Quantitative Structure-Activity Relationship (QSAR) models are well-established for simpler halogenated hydrocarbons, the development of robust SAR and QSAR models for highly branched systems like phytanyl bromide remains a key area for future research. These models are mathematical equations that relate the chemical structure of a molecule to its biological activity or a specific property. researchgate.net

Future investigations should focus on developing QSAR models to predict the properties of phytanyl bromide and its derivatives, particularly in the context of their incorporation into larger molecular assemblies like lipid membranes. Key molecular descriptors that would be pertinent for such studies include:

Quantum Chemical Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), atomic charges, and bond orders could be used to predict the reactivity of the carbon-bromine bond.

Hydrophobicity and Lipophilicity: Descriptors like the octanol-water partition coefficient (log P) are crucial for predicting the compound's behavior in biological systems and its interaction with lipid bilayers.

By building predictive models based on these descriptors, researchers could screen virtual libraries of phytanyl-based compounds for desired properties, such as enhanced membrane stability or specific interactions with biological targets, before undertaking complex and costly synthesis.

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bond. Due to the significant steric hindrance around the primary carbon bearing the bromine atom, caused by the bulky, branched phytanyl chain, the compound's participation in nucleophilic substitution reactions presents an interesting case for theoretical study.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the preferred reaction mechanism (SN1 vs. SN2) under various conditions (e.g., different nucleophiles and solvents).

Reaction TypeKey FeaturesRelevance to this compound
SN1 Two-step mechanism involving a carbocation intermediate. Favored by bulky substrates that can form stable carbocations.The highly substituted nature of the phytanyl chain could stabilize a primary carbocation through hyperconjugation, although primary carbocations are generally unstable.
SN2 One-step, concerted mechanism with backside attack of the nucleophile. Sensitive to steric hindrance.The significant steric bulk of the phytanyl group is expected to strongly disfavor a direct backside attack, making the SN2 pathway less likely.

Future theoretical studies should focus on calculating the activation energies for both SN1 and SN2 pathways to definitively predict the dominant mechanism. Such studies would also elucidate the geometry of the transition states and intermediates, providing a deeper understanding of the factors controlling the reactivity of this sterically demanding substrate.

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of this compound is a critical step in the construction of more complex molecules, particularly analogues of archaeal lipids. nih.govfrontiersin.orgacs.org A common synthetic method involves the bromination of 3,7,11,15-tetramethylhexadecan-1-ol (dihydrophytol) using reagents like N-bromosuccinimide (NBS) and triphenylphosphine (B44618). researchgate.net

Future research in this area should be directed towards the development of novel synthetic routes that offer enhanced stereoselectivity. The phytanyl chain contains multiple chiral centers (at positions 3, 7, and 11), and the ability to control the stereochemistry at these positions is crucial for synthesizing specific diastereomers of archaeal lipid analogues. nih.gov This stereochemical control is vital as the stereochemistry of lipids can significantly influence the properties of the membranes they form.

Promising avenues for future synthetic research include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to introduce the methyl branches with specific stereochemistry during the construction of the carbon skeleton.

Enzymatic Reactions: Utilizing enzymes that can stereoselectively perform key bond-forming reactions to build the phytanyl backbone.

Convergent Synthesis: Developing synthetic strategies where chiral fragments are synthesized separately and then coupled together, allowing for greater control over the final stereochemistry.

Achieving high stereoselectivity in the synthesis of phytanyl bromide will be a significant advancement, enabling the preparation of pure, stereochemically defined archaeal lipid analogues for detailed biophysical studies.

Exploration of New Applications in Materials Science and Biomedical Fields

The unique properties of the phytanyl chain—its branched structure, chemical stability, and defined stereochemistry—make this compound a valuable precursor for novel materials and biomedical applications. Its primary role is as a key building block for the synthesis of archaeal lipid analogues, which can self-assemble into highly stable liposomes, often referred to as archaeosomes. nih.govportlandpress.com

Future research should expand on these applications:

Drug and Gene Delivery: The exceptional stability of archaeosomes makes them promising candidates for drug and gene delivery systems. frontiersin.org Future work should focus on functionalizing the surface of these vesicles with targeting ligands to direct them to specific cells or tissues. The phytanyl bromide would serve as the anchor for these complex lipid structures.

Membrane Mimics: The robust nature of membranes formed from phytanyl-containing lipids makes them excellent models for studying membrane biophysics under extreme conditions (e.g., high temperature or extreme pH).

Advanced Materials: The incorporation of the bulky, hydrophobic phytanyl group into polymers or other materials could lead to novel properties, such as enhanced thermal stability or specific self-assembly characteristics.

The table below summarizes potential areas of application.

FieldApplicationRole of this compound
Biomedical Drug Delivery VesiclesPrecursor to synthetic archaeal lipids for forming stable archaeosomes.
Gene TherapyComponent of cationic lipids for complexing with DNA or RNA.
Materials Science Stable Membrane ModelsBuilding block for lipids used in creating robust artificial membranes.
Novel PolymersIncorporation of the phytanyl group to modify polymer properties.

Advanced Spectroscopic Techniques for Detailed Structural and Stereochemical Analysis

A complete understanding of the structure and properties of this compound and its derivatives requires the application of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR provides basic structural information, the complexity of the phytanyl chain necessitates the use of more advanced, multidimensional NMR techniques.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all the proton and carbon signals in the molecule, confirming the connectivity of the highly branched structure.

NOESY and ROESY: These techniques measure through-space interactions between protons and are crucial for determining the relative stereochemistry at the chiral centers (3, 7, and 11). columbia.edu By analyzing the Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peaks, the spatial proximity of different protons can be determined, providing insights into the molecule's preferred conformation and the relative orientation of the methyl groups. wordpress.com

Mass Spectrometry (MS): High-resolution mass spectrometry is vital for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the phytanyl bromide ion. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. Detailed analysis of the fragmentation can provide valuable information about the structure of the carbon skeleton.

Future research should involve the comprehensive application of these advanced spectroscopic methods to not only this compound itself but also to the complex archaeal lipid analogues synthesized from it. This will be critical for ensuring their structural and stereochemical purity, which is a prerequisite for meaningful biophysical and biomedical studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-3,7,11,15-tetramethylhexadecane, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of the corresponding alcohol precursor (e.g., 3,7,11,15-tetramethylhexadecan-1-ol) using reagents like HBr or PBr₃ under anhydrous conditions. Steric hindrance from the tetramethyl substituents necessitates elevated temperatures (60–80°C) and extended reaction times (24–48 hours) to achieve yields >70% . Purification often involves silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) to isolate the product from unreacted starting materials or byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for verifying branching patterns and bromine placement. Key diagnostic signals include methyl group resonances at δ 0.8–1.1 ppm and the C-Br coupling in ¹³C NMR (~30–40 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ = 347.24), while gas chromatography (GC) with flame ionization detection ensures >95% purity .

Q. What are the key physicochemical properties influencing its experimental handling?

  • Methodological Answer : The compound’s high molecular weight (347.36 g/mol) and hydrophobicity (logP ~9.5) necessitate storage in anhydrous conditions at 2–8°C to prevent hydrolysis. Its boiling point (~320°C at 760 mmHg) and density (0.85 g/cm³) suggest compatibility with high-temperature reactions but require inert atmospheres (N₂/Ar) to avoid decomposition .

Advanced Research Questions

Q. How does the steric environment of the tetramethyl branches affect its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky methyl groups at positions 3,7,11,15 create significant steric hindrance, reducing SN2 reactivity by >60% compared to linear bromoalkanes (e.g., 1-bromohexadecane). Kinetic studies using NaI in acetone show pseudo-first-order rate constants (k = 1.2 × 10⁻⁵ s⁻¹ at 50°C), favoring elimination pathways (E2) over substitution. Computational modeling (DFT) reveals increased activation energy (ΔG‡ ≈ 28 kcal/mol) due to restricted backside attack .

Q. What role does this compound play in lipid-based nanoparticle formulations, and how does its structure impact self-assembly?

  • Methodological Answer : The branched alkyl chain promotes non-lamellar phase formation (e.g., cubic or hexagonal phases) in aqueous systems, as observed in small-angle X-ray scattering (SAXS) studies. Compared to linear analogs, its tetramethyl structure increases hydrophobic volume, reducing packing parameter (P ≈ 0.8 vs. 0.5 for linear C16 chains). This property enhances stability in drug delivery systems, with cryo-TEM showing uniform particle sizes (50–80 nm) .

Q. What analytical strategies are recommended to assess thermal stability and decomposition pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS identifies β-hydride elimination as the primary degradation pathway above 150°C, releasing alkenes (e.g., 3,7,11,15-tetramethylhexadec-1-ene) and HBr. Accelerated stability studies (40°C/75% RH for 12 weeks) with HPLC monitoring reveal <5% decomposition under inert storage .

Key Research Gaps and Recommendations

  • Stereochemical Effects : The compound’s chirality at methyl-bearing carbons remains underexplored. Enantioselective synthesis and circular dichroism (CD) studies are needed to assess biological interactions .
  • Ecotoxicology : Limited data exist on its environmental persistence. OECD 301F biodegradation tests and aquatic toxicity assays (Daphnia magna EC50) should be prioritized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.